N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Description
N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a synthetic compound featuring a pyridazinone core substituted with a 4-(3-chlorophenyl)piperazine moiety and an N-benzyl-N-methylacetamide side chain. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) is a pharmacophore observed in ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors . The 3-chlorophenyl group on the piperazine ring may enhance receptor binding affinity due to halogen-mediated hydrophobic interactions, while the N-methylacetamide side chain could influence metabolic stability and solubility .
Properties
IUPAC Name |
N-benzyl-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-27(17-19-6-3-2-4-7-19)24(32)18-30-23(31)11-10-22(26-30)29-14-12-28(13-15-29)21-9-5-8-20(25)16-21/h2-11,16H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYOCSGZGYLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by the introduction of the benzyl and methylacetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide
This compound () shares a pyridazinone core and piperazine substituent but differs in two key aspects:
- Piperazine substitution : The 4-fluorophenyl group replaces the 3-chlorophenyl group. Fluorine’s electronegativity and small atomic radius often improve bioavailability and binding specificity in receptor ligands compared to chlorine.
- Acetamide group : Lacks the N-methyl group present in the target compound, which may reduce steric hindrance and alter metabolic pathways (e.g., susceptibility to amidase enzymes).
Hypothetical Structure-Activity Relationship (SAR) Table
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
These derivatives () replace the pyridazinone core with a benzo[b][1,4]oxazin-3(4H)-one system. Key differences include:
Hypothetical Physicochemical Comparison
| Property | Target Compound | Derivatives |
|---|---|---|
| Aromatic system | Pyridazinone (N,N,C,O) | Benzoxazinone (O,N,C,O) |
| LogP (estimated) | ~3.5 (chlorophenyl increases lipo) | ~2.8 (oxazinone may reduce lipo) |
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
This pyridazine derivative () substitutes the piperazine group with a pyrazole-aniline system. Differences include:
Research Implications and Gaps
Further studies should:
- Evaluate binding affinities for 5-HT/Dopamine receptors.
- Compare metabolic stability of N-methylated vs. non-methylated acetamide groups.
- Assess the impact of halogen position (3-Cl vs. 4-F) on selectivity.
Biological Activity
N-benzyl-2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound notable for its potential pharmacological applications. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 437.93 g/mol. Its structure includes:
- A benzyl group .
- A piperazine moiety .
- A pyridazinone ring .
These components contribute to the compound's unique biological interactions and activities. The crystal structure analysis indicates significant supramolecular interactions, such as methylene-C—H⋯O and N (pyridazinyl) interactions, which may influence solubility and biological target interactions.
Biological Activity and Mechanisms
This compound has shown potential in various biological assays. Preliminary studies suggest the following activities:
- Receptor Binding Affinity : The compound may interact with multiple receptors, particularly those associated with neurotransmitter systems, due to its piperazine structure. This suggests potential applications in treating neurological disorders.
- Antitumor Activity : Related compounds have demonstrated antitumor properties, indicating that this compound could also exhibit similar effects, warranting further investigation into its cytotoxicity against cancer cell lines .
- Cell Cycle Inhibition : Studies on structurally similar compounds have identified their ability to disrupt cell cycle progression in cancer cells, suggesting that this compound may possess similar mechanisms of action .
Comparative Analysis with Similar Compounds
To understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains fluorophenyl instead of chlorophenyl | Potentially different receptor selectivity |
| 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | Lacks the pyridazinone structure | Simpler structure may affect bioactivity |
| 2-[4-(3-chloroanilino)-pyridazinone] | Similar core but different substituents | May exhibit distinct pharmacological properties |
This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of compounds similar to this compound:
- Antitumor Studies : In vitro studies have shown that compounds with piperazine moieties can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism for N-benzyl derivative compounds .
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, indicating possible applications in treating psychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
